Superior Alkaline Phosphatase Normalization in Paget's Disease vs. Etidronate Disodium
In a double-blind, active-controlled trial of patients with moderate-to-severe Paget's disease, risedronate sodium 30 mg daily for 2 months demonstrated markedly superior normalization of serum alkaline phosphatase (a key marker of disease activity) compared to etidronate disodium 400 mg daily for 6 months. [1] At Day 180, 77% (43/56) of risedronate-treated patients achieved normalization, compared to 10.5% (6/57) of etidronate-treated patients (p < 0.001). Furthermore, at Day 540 (16 months post-therapy), 53% (17/32) of risedronate patients remained in biochemical remission, versus 14% (4/29) in the etidronate group. [1]
| Evidence Dimension | Normalization of serum alkaline phosphatase levels |
|---|---|
| Target Compound Data | 77% (43/56) at Day 180; 53% (17/32) at Day 540 |
| Comparator Or Baseline | Etidronate disodium: 10.5% (6/57) at Day 180; 14% (4/29) at Day 540 |
| Quantified Difference | Absolute increase of 66.5% in normalization rate at Day 180 (p < 0.001); 39% higher remission maintenance at Day 540 |
| Conditions | Double-blind, active-controlled clinical trial; risedronate 30 mg daily for 2 months vs. etidronate 400 mg daily for 6 months |
Why This Matters
This demonstrates a >7-fold higher biochemical response rate, enabling a shorter, more effective treatment course and justifying the selection of risedronate over etidronate for Paget's disease management.
- [1] Teva Pharmaceuticals USA, Inc. Risedronate Sodium FDA Package Insert: Section 14.5 Treatment of Paget's Disease. Revised January 2022. Accessed via MedLibrary. View Source
